N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-10(9-3-2-6-20-14(9)13)16(22)21-15-11(17)7-19-8-12(15)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNBZKQYLBKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 348.19 g/mol
CAS Number : 199871-63-1
The compound features a quinoline core substituted with a dichloropyridine moiety and a methoxy group, which contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for treating various infections .
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on various studies:
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines HCT116 and Caco-2. The results indicated an IC50 value of 0.058 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited significant inhibition against various bacterial strains, with IC50 values ranging from 0.5 to 10 µM. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a notable decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
1.1 PDE4 Inhibition
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide has been identified as a potent inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound enhances cAMP levels, which plays a crucial role in anti-inflammatory processes.
- Potency : Studies have shown that this compound exhibits an IC(50) value of approximately 58 nM for PDE4 inhibition, indicating its strong efficacy compared to existing PDE4 inhibitors like cilomilast (SB 207499), which is significantly less potent .
Pharmacological Applications
2.1 Treatment of Asthma and COPD
The anti-inflammatory properties of this compound make it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD).
- Preclinical Studies : In animal models, oral administration of this compound has shown significant reductions in allergen-induced eosinophilia and airway hyperreactivity. For instance, doses as low as 1 mg/kg effectively attenuated these conditions in allergic guinea pigs .
- Comparative Efficacy : When tested against other PDE4 inhibitors, this compound demonstrated a better therapeutic profile with a higher therapeutic ratio in preclinical settings .
Table 1: Summary of Preclinical Findings
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a classical method for quinoline synthesis. For 8-methoxyquinoline-5-carboxylic acid, aniline derivatives undergo cyclization with ethoxymethylenemalonate esters under acidic conditions.
Procedure :
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Starting material : 3-Methoxyaniline reacts with diethyl ethoxymethylenemalonate in refluxing acetic acid.
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Cyclization : Heating at 150°C for 6 hours yields ethyl 8-methoxyquinoline-5-carboxylate.
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Hydrolysis : Saponification with NaOH (10% aqueous, 80°C, 2 h) followed by acidification (HCl) produces the carboxylic acid.
Direct Carboxylation of Quinoline
Metalation-carboxylation strategies using strong bases enable direct functionalization of the quinoline ring.
Example :
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Substrate : 8-Methoxyquinoline treated with LDA (lithium diisopropylamide) at −78°C in THF.
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Quenching : CO₂ gas is introduced to form the carboxylate intermediate, which is acidified to yield the carboxylic acid.
Yield : 41% (after recrystallization from ethanol).
Preparation of 3,5-Dichloropyridin-4-Amine
Chlorination of Pyridine Derivatives
3,5-Dichloropyridin-4-amine is synthesized via selective chlorination and amination.
Method A :
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Starting material : 4-Aminopyridine undergoes chlorination using PCl₅ in POCl₃ at 110°C for 12 hours.
Method B :
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Nucleophilic substitution : 3,5-Dichloro-4-nitropyridine is reduced with H₂/Pd-C in ethanol to yield the amine.
Amide Coupling Strategies
Classical Coupling Reagents
EDCl/HOBt-Mediated Coupling :
Microwave-Assisted Synthesis
Enhanced Kinetics :
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Reagents : Carboxylic acid, amine, K₂CO₃ in DMSO.
Comparative Analysis of Methods
| Parameter | Classical EDCl/HOBt | Microwave-Assisted |
|---|---|---|
| Reaction Time | 24 h | 1 h |
| Yield | 66% | 75% |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate | High |
Microwave methods offer superior efficiency and reduced reaction times, making them preferable for large-scale synthesis.
Mechanistic Insights
Amide Bond Formation
The coupling proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyloxyphosphonium ion with EDCl), followed by nucleophilic attack by the amine. Microwave irradiation accelerates this process by enhancing molecular collisions.
Side Reactions
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Competitive hydrolysis : Excess EDCl or moisture leads to carboxylic acid regeneration.
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N-Oxide formation : Observed in quinoline derivatives under oxidative conditions, mitigated by inert atmospheres.
Optimization Strategies
Solvent Selection
Temperature Control
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Cryogenic conditions (−78°C) : Essential for lithiation to prevent side reactions.
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High temperature (190°C) : Facilitates rapid amidation in microwave synthesis.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized pyridine and quinoline precursors. For example, carboxamide formation typically employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by purification via column chromatography or recrystallization (e.g., ethanol) . Key intermediates are characterized using -NMR, -NMR, FTIR, and HRMS to confirm structural integrity. TLC (thin-layer chromatography) with solvents like PE:EA (8:1) is critical for monitoring reaction progress .
Q. How is the purity of the compound validated, and what analytical techniques are essential?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity criteria) and elemental analysis (C, H, N content). Analytical techniques include:
- NMR spectroscopy : To resolve aromatic proton environments (e.g., δ 7.2–8.1 ppm for quinoline/pyridine protons) and confirm substitution patterns .
- HRMS : For exact mass confirmation (e.g., [M+H] peaks).
- Melting point analysis : Sharp melting ranges (e.g., 161–163°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, and what variables most significantly impact synthesis?
- Methodological Answer : Yield optimization requires systematic screening of:
- Coupling agents : EDCI/HOBt vs. DCC (dicyclohexylcarbodiimide), with EDCI showing higher efficiency in polar aprotic solvents like DMF .
- Temperature : Room temperature vs. reflux conditions (e.g., 71% yield at RT vs. 88% under reflux for analogous compounds) .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on pyridine/quinoline rings may reduce steric hindrance, improving coupling efficiency .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
- Methodological Answer : Contradictions arise from dynamic proton environments or crystallinity differences. Strategies include:
- Variable-temperature NMR : To identify exchange broadening in tautomeric systems.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for pincer-type tricationic compounds .
- Computational modeling : DFT (density functional theory) simulations to predict -NMR shifts and compare with experimental data .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in biological assays?
- Methodological Answer : SAR studies should focus on:
- Core modifications : Introducing substituents (e.g., trifluoromethyl, cyano) at pyridine/quinoline positions to modulate lipophilicity and binding affinity .
- Bioisosteric replacements : Replacing methoxy groups with ethoxy or halogenated analogs to assess steric/electronic effects .
- In vitro assays : Pairing synthetic analogs with enzymatic inhibition assays (e.g., kinase targets) using IC determination protocols .
Q. How can researchers address stability issues of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ:
- Forced degradation : Exposure to acidic/basic conditions (e.g., 0.2 M HCl/NaOH) and thermal stress (40–80°C), followed by HPLC-MS to identify degradation products .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent hydrolysis of the carboxamide bond.
Q. What computational tools are suitable for predicting the binding modes of this compound with potential protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with MD (molecular dynamics) simulations (AMBER, GROMACS) can model interactions. Hirshfeld surface analysis, as applied to tricationic pincer compounds, provides insights into intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
